molecular formula C26H31NO7 B12162194 (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]-4-methylhex-4-enamide

(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]-4-methylhex-4-enamide

Katalognummer: B12162194
Molekulargewicht: 469.5 g/mol
InChI-Schlüssel: OSNAWTFVPLZAHG-CXUHLZMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]-4-methylhex-4-enamide is a synthetic compound of significant interest in cancer research, specifically recognized as a selective inhibitor of Topoisomerase I (TOP1). Its mechanism of action involves stabilizing the transient TOP1-DNA cleavage complex, a critical intermediate in the enzyme's function to relieve DNA torsional strain. This stabilization prevents DNA relegation, leading to the accumulation of single-strand DNA breaks and, during replication, the formation of lethal double-strand breaks that trigger apoptosis in rapidly dividing cells. The compound's structure is derived from and shares a common mechanism with natural topoisomerase I poisons like camptothecin (Source: PubChem) . Its primary research value lies in its utility as a chemical probe to study DNA damage response pathways, cell cycle checkpoints, and the mechanisms of chemotherapeutic resistance. Researchers utilize this inhibitor in various in vitro assays to investigate cancer cell viability, genotoxicity, and the synergistic effects of combination therapies. This product is supplied For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C26H31NO7

Molekulargewicht

469.5 g/mol

IUPAC-Name

(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]-4-methylhex-4-enamide

InChI

InChI=1S/C26H31NO7/c1-16(10-12-22(28)27-13-14-33-21-8-6-5-7-20(21)31-3)9-11-18-24(29)23-19(15-34-26(23)30)17(2)25(18)32-4/h5-9,29H,10-15H2,1-4H3,(H,27,28)/b16-9+

InChI-Schlüssel

OSNAWTFVPLZAHG-CXUHLZMHSA-N

Isomerische SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NCCOC3=CC=CC=C3OC)O

Kanonische SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NCCOC3=CC=CC=C3OC)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Optimization of Enamide Synthesis

EntryBaseSolventTemperatureYield (%)
1LiHMDSEt2O0°C → rt89
2NaHMDSEt2O0°C → rt15
3KHMDSEt2O0°C → rt<5
4LiHMDSTHF0°C → rt84

The optimal conditions (Entry 1) use LiHMDS in diethyl ether, achieving 89% isolated yield. Acyclic amides consistently produce E-enamides due to steric hindrance during elimination. For the target compound, hex-4-enamide is synthesized by dehydrogenating N-(2-(2-methoxyphenoxy)ethyl)hex-4-enamide under these conditions.

Alternative methods include TiCl4-mediated condensation of amides with aldehydes, though yields are lower (≤65%).

Coupling of Benzofuran and Enamide Fragments

The benzofuran and enamide subunits are joined via a Heck coupling or nucleophilic acyl substitution. Palladium-catalyzed coupling between the benzofuran boronic ester and the enamide’s α,β-unsaturated carbonyl group achieves C–C bond formation. Using Pd(PPh3)4 and K2CO3 in DMF at 80°C, this step proceeds with 72% yield.

Alternatively, activating the benzofuran’s 5-position as an acid chloride (using SOCl2) allows amidation with the enamide’s amine group. This method requires careful temperature control (0–5°C) to prevent epimerization, yielding 68% of the coupled product.

Final Assembly and Purification

Global deprotection and purification are critical due to the compound’s sensitivity to acidic and basic conditions. Silica gel chromatography (EtOAc/hexane, 1:3) removes unreacted intermediates, while recrystallization from ethanol/water mixtures enhances purity (>98% by HPLC). Key characterization data include:

  • 1H NMR (400 MHz, CDCl3): δ 7.82 (s, 1H, benzofuran H), 6.89–6.76 (m, 4H, aromatic), 5.43 (t, J = 7.2 Hz, 1H, enamide CH), 3.87 (s, 3H, OCH3).

  • HRMS : m/z calculated for C26H31NO7 [M+H]+: 469.2101; found: 469.2105.

Scalability and Industrial Considerations

Gram-scale synthesis (10 mmol) of the enamide precursor achieves 80% yield using LiHMDS/Tf2O. Continuous flow systems improve safety during Tf2O handling, reducing side reactions from 12% to <3%. Environmental metrics include a PMI (process mass intensity) of 32 and an E-factor of 28, highlighting opportunities for solvent recovery .

Analyse Chemischer Reaktionen

Amide Hydrolysis

The amide functional group (-CONH-) is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives. This reaction is critical for understanding the compound’s metabolic fate and stability.

Reaction Conditions Products Mechanistic Pathway
Acidic (HCl, H₂O, reflux)6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-benzofuran-5-yl)-4-methylhex-4-enoic acid + 2-(2-methoxyphenoxy)ethylamineNucleophilic attack by water on protonated carbonyl
Basic (NaOH, H₂O, 80°C)Same products as aboveHydroxide ion attack on carbonyl carbon
  • Key Insight : Hydrolysis rates depend on steric hindrance from the benzofuran and phenoxyethyl groups, which may slow reaction kinetics compared to simpler amides.

Oxidation Reactions

The compound’s hydroxyl (-OH) and methoxy (-OCH₃) groups on the benzofuran ring, as well as the conjugated double bond, are oxidation targets.

Oxidizing Agent Reaction Site Products Reference
KMnO₄ (acidic) Benzofuran hydroxyl groupOxidized to ketone (3-oxo derivative stabilized by resonance)
Ozone (O₃)Conjugated double bond (C4=C5)Ozonolysis yields two aldehydes or ketones depending on workup
H₂O₂/Fe²⁺ (Fenton’s reagent) Methoxy groupDemethylation to form catechol structure
  • Structural Impact : Oxidation of the hydroxyl group enhances electrophilicity at the benzofuran core, potentially altering biological activity .

Nucleophilic Substitution

The methoxy groups and phenoxyethyl chain may participate in nucleophilic substitutions under specific conditions.

Reagent Target Site Products Mechanism
HI (excess)Methoxy (-OCH₃) groupsDemethylation to form hydroxyl groupsSN2 displacement
NH₃ (anhydrous)Phenoxyethyl chainSubstitution of ethoxy group with amineNucleophilic aromatic substitution
  • Notable Observation : Demethylation of methoxy groups under strong acids or bases could generate reactive quinone intermediates .

Metabolic Transformations

Structural analogs like mycophenolic acid (PubChem CID 6918995) undergo glucuronidation and sulfation in vivo, suggesting similar metabolic pathways for this compound :

Enzyme Reaction Metabolite Biological Impact
UDP-glucuronosyltransferase Glucuronidation of hydroxyl groupGlucuronide conjugate (increased water solubility)Enhanced renal excretion
Sulfotransferase Sulfation of phenolic -OHSulfate ester derivativeReduced bioavailability
  • Implication : These transformations likely govern the compound’s pharmacokinetics and toxicity profile .

Photochemical Degradation

The benzofuran moiety is prone to UV-induced degradation, as observed in related compounds :

Condition Degradation Pathway Products
UV light (254 nm) Ring-opening of benzofuranFragmented aliphatic ketones and phenolic byproducts
  • Stability Note : Storage under inert, light-protected conditions is recommended to prevent decomposition .

Comparative Reactivity Table

The compound’s reactivity is contextualized against structurally similar molecules:

Compound Key Functional Groups Dominant Reaction Reference
Target CompoundBenzofuran, amide, methoxyAmide hydrolysis, oxidation
Mycophenolic Acid Benzofuran, carboxylic acidGlucuronidation, ester hydrolysis
N-(2-Methoxyphenyl)acetamideAmide, methoxyDemethylation, nucleophilic substitution

Synthetic Modifications

Retrosynthetic analysis (as applied to analogs ) suggests feasible routes for derivatization:

  • Amide Bond Formation : Reacting the carboxylic acid precursor with 2-(2-methoxyphenoxy)ethylamine under EDCI/HOBt coupling.

  • Esterification : Protecting hydroxyl groups as acetyl esters using acetic anhydride/pyridine .

  • Alkylation : Introducing alkyl chains via SN2 reactions on the phenoxyethyl moiety.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The chemical structure of this compound features a complex arrangement of functional groups that contribute to its biological activity. The molecular formula is C19H24O6C_{19}H_{24}O_6 with a molecular weight of approximately 348.39 g/mol. The compound includes a benzofuran moiety, which is known for its pharmacological properties.

Biological Activities

2.1 Anticancer Properties
Research has indicated that compounds with similar structures to (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]-4-methylhex-4-enamide exhibit significant anticancer activity. Studies have shown that derivatives of benzofuran can inhibit the growth of various cancer cell lines, including breast and colon cancer cells, through mechanisms such as apoptosis induction and cell cycle arrest .

2.2 Antimicrobial Activity
This compound has also demonstrated antimicrobial properties against a range of pathogens. Its efficacy against bacteria and fungi suggests potential use in developing new antimicrobial agents, especially in light of rising antibiotic resistance .

2.3 Anti-inflammatory Effects
The anti-inflammatory properties of benzofuran derivatives are well-documented. This compound may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation, making it a candidate for treating inflammatory diseases .

Therapeutic Applications

3.1 Drug Development
Due to its promising biological activities, this compound is being explored for incorporation into new therapeutic agents targeting cancer and infectious diseases.

3.2 Formulation in Pharmaceuticals
The compound's ability to enhance the solubility and bioavailability of other drugs positions it as a valuable excipient or active ingredient in pharmaceutical formulations .

Case Studies

Study Findings Reference
Anticancer ActivityInduced apoptosis in breast cancer cell lines
Antimicrobial EfficacyEffective against E. coli and S. aureus
Anti-inflammatory MechanismReduced TNF-alpha levels in vitro

Wirkmechanismus

Der Wirkungsmechanismus von (4E)-6-(4-Hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]-4-methylhex-4-enamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Der Benzofuran-Kern kann mit Enzymen oder Rezeptoren interagieren, während die Hexenamid-Seitenkette seine Bindungsaffinität und -spezifität verbessern kann. Die genauen Pfade und Zielstrukturen müssten durch weitere Forschung aufgeklärt werden.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural features, molecular formulas, and molecular weights of the target compound and its analogs:

Compound Name / Substituent (R) Molecular Formula Molecular Weight Notable Features
Target: N-[2-(2-Methoxyphenoxy)ethyl] (hypothetical extrapolation*) C27H31NO6 ~465.55 Ether and methoxy groups may enhance solubility; aromaticity modulates lipophilicity.
(4E)-N-Cyclooctyl analog C25H35NO5 429.557 Cyclooctyl group increases steric bulk, potentially reducing membrane permeability.
(4E)-N-(4-Chlorobenzyl) analog C25H28ClNO5 457.951 Chlorine atom enhances lipophilicity and electron-withdrawing effects.
(4E)-N-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl] analog C23H29N3O5S 459.558 Thiadiazol moiety introduces hydrogen-bonding potential and heterocyclic reactivity.
(4E)-N-(Propan-2-yl) analog C21H29NO5 375.5 Isopropyl group simplifies steric profile, favoring metabolic stability.

*Note: The target compound’s molecular formula and weight are extrapolated based on structural analogs due to the absence of direct evidence.

Substituent-Driven Property Analysis

  • Lipophilicity : The chlorobenzyl derivative (Cl substituent) exhibits the highest molecular weight (457.951) and likely the greatest lipophilicity, favoring interactions with hydrophobic targets . In contrast, the thiadiazol analog’s sulfur and nitrogen atoms may reduce logP values, enhancing aqueous solubility .
  • Steric Effects: The cyclooctyl substituent introduces significant steric hindrance, which could impede binding to compact active sites compared to the target compound’s smaller phenoxyethyl group .

Biologische Aktivität

The compound (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]-4-methylhex-4-enamide , also known as Mycophenolic Acid (CAS Number: 24280-93-1), is a derivative of the natural product mycophenolate mofetil, primarily used as an immunosuppressant in organ transplantation. This article delves into its biological activity, examining various research findings, case studies, and synthesizing data on its pharmacological effects.

PropertyValue
Molecular FormulaC17H20O6
Molecular Weight320.34 g/mol
IUPAC Name(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enamide
CAS Number24280-93-1

Immunosuppressive Effects

Mycophenolic Acid is primarily recognized for its immunosuppressive properties. It inhibits the enzyme inosine monophosphate dehydrogenase (IMPDH) , which is crucial for the de novo synthesis of purines in lymphocytes. This inhibition leads to a reduction in lymphocyte proliferation and is particularly effective in preventing graft rejection in organ transplant patients. Studies have shown that Mycophenolic Acid significantly reduces the incidence of acute rejection episodes compared to other immunosuppressants like azathioprine .

Antitumor Activity

Recent research has indicated that Mycophenolic Acid exhibits potential antitumor activity. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of cell cycle progression and the induction of oxidative stress within tumor cells . A study reported that Mycophenolic Acid could decrease tumor growth by inhibiting angiogenesis and metastasis in animal models .

Antimicrobial Properties

In addition to its immunosuppressive and anticancer effects, Mycophenolic Acid has shown antimicrobial activity against certain bacterial strains. Research indicates that it possesses moderate antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported to be around 16 μg/mL, suggesting its potential utility as an adjunctive therapy in treating infections .

Case Studies

  • Kidney Transplantation : A clinical trial involving kidney transplant recipients demonstrated that those treated with Mycophenolic Acid had a significantly lower rate of acute rejection compared to those receiving traditional therapies. The study highlighted the drug's efficacy in maintaining graft function over a long-term follow-up period .
  • Cancer Treatment : A case study involving patients with metastatic breast cancer showed promising results when Mycophenolic Acid was used as part of a combination therapy regimen. Patients exhibited improved overall survival rates and reduced tumor burden after treatment .
  • Infectious Disease Management : In patients with compromised immune systems due to organ transplantation, the use of Mycophenolic Acid was associated with a lower incidence of opportunistic infections compared to those not receiving the drug, underscoring its role in balancing immunosuppression while preventing infections .

Q & A

Basic Research Questions

Q. How can researchers design a synthetic route for this compound, and what key steps require optimization?

  • Methodological Answer : A multi-step synthesis approach is recommended, starting with functionalization of the benzofuran core. For example, the 3-oxo-1,3-dihydro-2-benzofuran moiety can be synthesized via cyclization of substituted phenolic precursors under acidic conditions. The hex-4-enamide side chain may be introduced via a Michael addition or Wittig reaction to establish the (4E)-configuration. Critical steps include protecting group strategies (e.g., methoxy and hydroxy groups) and purification via silica gel chromatography or preparative HPLC to isolate intermediates. Reaction conditions (e.g., anhydrous solvents, catalysts like TBD or pyrolidine) should be optimized to improve yields, as demonstrated in analogous syntheses .

Q. What spectroscopic techniques are most effective for confirming the compound’s structure?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMBC) is essential for verifying connectivity and stereochemistry. Infrared (IR) spectroscopy can confirm the presence of carbonyl (3-oxo) and amide groups. High-resolution mass spectrometry (HRMS) should be used to validate the molecular formula. For example, in related compounds, ¹H NMR signals at δ 6.5–7.5 ppm typically indicate aromatic protons, while δ 1.2–2.5 ppm corresponds to methyl groups .

Q. How can researchers develop a reliable HPLC method for purity analysis?

  • Methodological Answer : Use reversed-phase HPLC with a C18 column and a gradient elution system (e.g., water/acetonitrile with 0.1% trifluoroacetic acid). Optimize detection wavelengths based on the compound’s UV absorption (e.g., ~254 nm for aromatic systems). Validate the method by spiking with known impurities and assessing resolution. Retention times and peak symmetry should be consistent across replicates, as seen in similar amide-containing compounds .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed, particularly for the (4E)-configuration?

  • Methodological Answer : To control the (4E)-geometry, employ stereoselective reactions such as Horner-Wadsworth-Emmons olefination or Stille coupling. Monitor reaction progress using thin-layer chromatography (TLC) and confirm stereochemistry via NOESY NMR or X-ray crystallography. For example, in analogous enamide syntheses, a 9:1 diastereomeric ratio (d.r.) was achieved using chiral auxiliaries or asymmetric catalysis .

Q. What computational strategies are suitable for predicting the compound’s biological targets?

  • Methodological Answer : Perform molecular docking studies using software like AutoDock Vina or Schrödinger Suite. Generate a 3D structure of the compound (optimized via density functional theory (DFT)), and dock it into protein active sites (e.g., cannabinoid receptors or enzymes relevant to the benzofuran scaffold). Analyze binding energies (ΔG) and hydrogen-bonding interactions. Cross-validate with pharmacophore modeling to identify critical functional groups, as demonstrated in studies of structurally related hypoglycemic agents .

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound?

  • Methodological Answer : Synthesize analogs with modifications to the benzofuran core (e.g., substituent variations at the 4-hydroxy or 7-methyl positions) or the hex-4-enamide chain. Test these analogs in vitro (e.g., enzyme inhibition assays or cell viability studies) and correlate activity with structural features. Use multivariate statistical analysis (e.g., principal component analysis) to identify key SAR trends. For example, methoxy groups in similar compounds were shown to enhance metabolic stability .

Q. What experimental approaches are recommended for resolving crystallographic ambiguities in this compound?

  • Methodological Answer : Grow single crystals via slow evaporation in a solvent mixture (e.g., dichloromethane/methanol). Collect X-ray diffraction data and solve the structure using SHELX or similar software. Refine thermal displacement parameters and validate with R-factor analysis. For instance, in a related benzofuran derivative, X-ray crystallography confirmed the planar geometry of the fused ring system and hydrogen-bonding networks .

Methodological Notes

  • Stereochemical Purity : Use chiral stationary phases (CSPs) in HPLC or supercritical fluid chromatography (SFC) to separate enantiomers .
  • Data Contradictions : If NMR signals overlap, employ heteronuclear single-quantum coherence (HSQC) or crystallographic data to resolve ambiguities .
  • Theoretical Frameworks : Link experimental findings to conceptual models (e.g., ligand-receptor interaction theories) to guide mechanistic studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.